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Compound of Interest

Compound Name: RG7775

Cat. No.: B1150136

This technical guide provides a comprehensive overview of the early-phase clinical
development of RG7775, an intravenous prodrug of the MDM2 antagonist idasanutlin. The
document is intended for researchers, scientists, and drug development professionals, offering
a consolidated resource on the clinical and preclinical data, experimental methodologies, and
the underlying mechanism of action of this investigational agent.

Introduction to RG7775 and its Mechanism of Action

RG7775, also known as RO6839921, is a pegylated prodrug of idasanutlin (RG7388), a potent
and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In normal
physiological states, the p53 tumor suppressor protein is maintained at low levels through its
interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3]
[4] Many cancers with wild-type p53 have an overexpressed or hyperactive MDM2, effectively
neutralizing p53's tumor-suppressive functions.[5]

Idasanutlin, the active metabolite of RG7775, is designed to fit into the p53-binding pocket of
MDM2, thereby disrupting the MDM2-p53 interaction.[6] This inhibition leads to the stabilization
and activation of p53, which can then transcriptionally activate its downstream targets to induce
cell cycle arrest, apoptosis, and senescence in cancer cells.[7] The development of an
intravenous formulation, RG7775, was aimed at exploring different pharmacokinetic profiles
and potentially overcoming limitations of oral administration.[1][2]

Preclinical Evaluation
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The primary preclinical studies supporting the clinical development of RG7775 were conducted
in neuroblastoma models. These studies demonstrated that RG7775, both as a single agent
and in combination with temozolomide, exhibited significant anti-tumor activity in TP53 wild-
type neuroblastoma cell lines and orthotopic mouse models.

Key Preclinical Findings

Pharmacokinetic analyses in mice revealed that RG7775 had a favorable profile for intermittent
dosing, with peak plasma levels of the active idasanutlin observed one hour post-treatment.[8]
This was followed by maximal p53 pathway activation between 3 and 6 hours after
administration.[8] The combination of RG7775 and temozolomide resulted in greater tumor
growth inhibition and increased survival compared to either agent alone.[8]

Early-Phase Clinical Trials

A key Phase 1 clinical trial (NCT02098967) evaluated the safety, pharmacokinetics, and
pharmacodynamics of RG7775 in two separate cohorts: one with patients having advanced
solid tumors and another with patients suffering from acute myeloid leukemia (AML).[1][2] The
primary objectives of this multicenter study were to determine the maximum tolerated dose
(MTD) and identify dose-limiting toxicities (DLTs).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 1 clinical trial of
RG7775.

Table 1: Safety and Tolerability of RG7775 in Patients with Advanced Solid Tumors[2]
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Parameter Value
Number of Patients 41
Dose Range (Active Principle) 14 - 120 mg

Dosing Schedule

5 consecutive days every 28 days

Maximum Tolerated Dose (MTD)

110 mg (active principle)

Dose-Limiting Toxicities (DLTs) at 120 mg

Neutropenia, Thrombocytopenia, Stridor (44%
DLT rate)

Most Common Treatment-Related Adverse
Events (=30%)

Nausea, Fatigue, Vomiting, Thrombocytopenia

Table 2: Clinical Activity of RG7775 in Patients with Advanced Solid Tumors[2]

Parameter

Value

Number of DLT-Evaluable Patients

39

Stable Disease

14 patients (34%)

Table 3: Safety and Tolerability of RG7775 in Patients with Acute Myeloid Leukemia (AML)[1]

Parameter Value
Number of Patients 26

Dose Range (Active Principle) 120 - 300 mg
Maximum Tolerated Dose (MTD) 200 mg

Dose-Limiting Toxicities (DLTs) at 250 mg

2 out of 8 patients

Dose-Limiting Toxicities (DLTs) at 300 mg

2 out of 5 patients

Most Common Treatment-Related Adverse
Events (>20%)

Diarrhea, Nausea, Vomiting, Decreased

Appetite, Fatigue

Treatment-Unrelated Deaths

6 (23.1%)
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Table 4: Clinical Activity of RG7775 in Patients with Acute Myeloid Leukemia (AML)[1]

Parameter

Value

TP53 Status

21 wild-type (87.5%), 3 mutant (12.5%)

Composite Response Rate (CR, CRi/MLFS,
CRp)

7.7%

Disease Control Rate (CR, CRI/MLFS, PR,
HI/SD)

42% (11 patients)

Responders with TP53 Wild-Type

10 out of 11

Table 5: Pharmacokinetic and Pharmacodynamic Parameters of RG7775[1][2]

Parameter

Observation

Prodrug Conversion

Rapid and near-complete conversion to active
idasanutlin

Exposure

Approximately linear and dose-proportional

Exposure Increase (Day 1 to Day 5)

~2-fold

Pharmacokinetic Variability

30% - 47% (compared to 22% - 54% for oral

idasanutlin)

Pharmacodynamic Marker

Macrophage Inhibitory Cytokine-1 (MIC-1)

MIC-1 Induction

Exposure-dependent, demonstrating p53
activation

Experimental Protocols

Clinical Trial Desigh (NCT02098967)

o Study Design: A Phase 1, multicenter, open-label, dose-escalation study.[1][2]

» Patient Population: Adults with advanced solid tumors or relapsed/refractory acute myeloid

leukemia for whom standard therapy was not available or suitable.[1][2]
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e Dosing Regimen: RG7775 was administered intravenously for five consecutive days,
followed by a 23-day rest period, constituting a 28-day cycle.[2]

e Dose Escalation: A Bayesian new continual reassessment model was employed for dose
escalation. Accelerated dose titration was permitted until the observation of grade >2 drug-
related adverse events.[2] The target DLT rate to define the MTD was set at 16-25%.[2]

o Pharmacokinetic Sampling: Blood samples were collected at multiple time points to
characterize the pharmacokinetic profile of both the prodrug (RO6839921) and the active
principle (idasanutlin).

e Pharmacodynamic Assessment: p53 pathway activation was evaluated by measuring the
levels of Macrophage Inhibitory Cytokine-1 (MIC-1), a downstream target of p53, in patient
samples.[1][2]

Preclinical Methodologies

 In Vitro Cell Viability: Assessed using tetrazolium dye assays (e.g., MTT) to determine the
half-maximal inhibitory concentration (G150) of idasanutlin in neuroblastoma cell lines.

o Western Blotting: Utilized to detect the activation of the p53 pathway by measuring the
protein levels of p53 and its downstream targets, such as p21 and MDM2, in cell lysates
following treatment with idasanutlin.

o ELISA Assays: Employed for the quantification of p53 pathway activation markers, including
MIC-1, in biological samples.

e Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the detection and
guantification of active idasanutlin in plasma and tumor tissue to determine the
pharmacokinetic profile of RG7775.

o Orthotopic Xenograft Models: Human neuroblastoma cells (e.g., SHSY5Y-Luc, NB1691-Luc)
were implanted into the adrenal glands of immunodeficient mice to create clinically relevant
tumor models for evaluating the in vivo efficacy of RG7775. Tumor growth was monitored via
bioluminescence imaging.

Visualizations
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Caption: Mechanism of action of RG7775 (Idasanutlin).
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Caption: Workflow of the RG7775 Phase 1 clinical trial.

Conclusion
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The early-phase clinical trials of RG7775 demonstrated a manageable safety profile and
evidence of target engagement through the induction of the p53 pathway, as measured by MIC-
1 levels.[1][2] The intravenous formulation showed reduced pharmacokinetic variability
compared to oral idasanutlin.[2] While modest clinical activity was observed, with stable
disease in some solid tumor patients and a low composite response rate in AML, the
development of RG7775 was not continued.[1][2] The company concluded that the biologic and
safety profile did not show sufficient differentiation or improvement over the oral formulation of
idasanutlin to warrant further development.[1][2] Nevertheless, the data from these early-phase
trials provide valuable insights for the development of MDM2-p53 inhibitors and intravenous
prodrug strategies in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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